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OSAKA, Japan — In the landscape of narcolepsy treatment, a new wave of targeted therapies
IS emerging, aiming to address the underlying neurobiology of the disorder. At the forefront is
Suntinorexton (also known as TAK-861 or oveporexton), a potent and selective oral orexin
receptor 2 (OX2R) agonist in development by Takeda. This guide provides a comprehensive
dose-response analysis of Suntinorexton's in vivo performance, juxtaposed with key orexin-
and non-orexin-based therapies for narcolepsy, offering researchers, scientists, and drug
development professionals a clear, data-driven comparison.

Narcolepsy, particularly type 1, is characterized by a significant loss of orexin-producing
neurons, leading to excessive daytime sleepiness (EDS), cataplexy, and disrupted nighttime
sleep. By selectively activating the OX2R, Suntinorexton aims to mimic the function of the
missing orexin neuropeptides, thereby restoring wakefulness and consolidating sleep-wake
states.

Mechanism of Action: The Orexin System

Suntinorexton's therapeutic potential is rooted in its targeted action on the orexin system, a
critical regulator of arousal, wakefulness, and appetite. Orexin neuropeptides, orexin-A and
orexin-B, exert their effects through two G protein-coupled receptors: the orexin 1 receptor
(OX1R) and the orexin 2 receptor (OX2R). While both are involved in promoting wakefulness,
the OX2R is considered to play a more dominant role. Suntinorexton is a selective agonist for
the OX2R, a strategic approach to potentially minimize off-target effects.[1][2][3]
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Suntinorexton’'s mechanism of action on the OX2R signaling pathway.

Preclinical Dose-Response of Suntinorexton

In vitro studies have demonstrated Suntinorexton's high potency, with a half-maximal effective
concentration (EC50) of 0.015 nM at the human OX2R.[4] Preclinical in vivo studies in animal
models have translated this potency into significant wake-promoting effects. In mice and
cynomolgus monkeys, a dose of 1 mg/kg of Suntinorexton was shown to promote
wakefulness.[1]

Clinical Dose-Response of Suntinorexton in
Narcolepsy Type 1

A Phase 2b clinical trial in patients with narcolepsy type 1 (NT1) provides the most
comprehensive human dose-response data for Suntinorexton to date.[5][6] The study
evaluated several oral dosing regimens against a placebo, with the primary endpoints being the
change from baseline in the Maintenance of Wakefulness Test (MWT), a measure of the ability
to stay awake, and the Epworth Sleepiness Scale (ESS), a subjective measure of daytime
sleepiness. The Weekly Cataplexy Rate (WCR) was a key secondary endpoint.

Table 1: Suntinorexton (TAK-861) Phase 2b Clinical Trial Results in NT1[5][6]
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Mean Change from Median Weekly
. L Mean Change from
Dose Regimen Baseline in MWT o Cataplexy Rate
. Baseline in ESS
(minutes) (WCR)
Placebo -14 -2.6 4.1
0.5mg/0.5mg +13.7 -10.1 14
2mg/2mg +23.9 -13.8 0.7
2mg/5mg +26.6 -13.3 0.7
7 mg QD Not Reported -11.1 4.3

The results demonstrate a clear dose-dependent improvement in both objective and subjective
measures of wakefulness, as well as a reduction in cataplexy attacks, with the higher doses
showing more pronounced effects.

Comparative Analysis with Other Orexin Agonists

Takeda has developed other orexin agonists, providing a basis for internal comparison.

o Danavorexton (TAK-925): An intravenously administered OX2R agonist, danavorexton
demonstrated wake-promoting effects in non-human primates and healthy individuals.[7] In
common marmosets, subcutaneous doses of 0.1 mg/kg, 1 mg/kg, and 10 mg/kg all
significantly increased wakefulness.[7] In healthy men, intravenous infusions of 44 mg and
112 mg of danavorexton also significantly increased sleep latency.[7]

o Firazorexton (TAK-994): An oral OX2R agonist that preceded Suntinorexton. In a mouse
model of narcolepsy, a 3 mg/kg dose of firazorexton increased wakefulness and inhibited
cataplexy-like episodes.[2] A Phase 2 trial in NT1 patients showed dose-dependent
improvements in MWT and ESS with twice-daily oral doses of 30 mg, 90 mg, and 180 mg.[8]
However, the development of firazorexton was discontinued due to instances of liver injury, a
safety concern not observed with Suntinorexton in its clinical trials to date.[5][9]

Table 2: Comparative Efficacy of Orexin Agonists in NT1
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Mean Change from
Mean Change from

Drug Dose Baseline in MWT L
Baseline in ESS

(minutes)

Suntinorexton (TAK-

2mg/2mg +23.9 -13.8
861)
2mg/5mg +26.6 -13.3
Firazorexton (TAK-
30 mg BID +23.9 -10.1
994)
90 mg BID +27.4 -11.4
180 mg BID +32.6 -13.0
Placebo
] ] -1.4 -2.6
(Suntinorexton trial)
Placebo (Firazorexton
-2.5 -2.5

trial)

Comparison with Non-Orexin Based Narcolepsy
Treatments

To provide a broader context, it is useful to compare Suntinorexton's efficacy with established
non-orexin-based treatments for narcolepsy.

o Solriamfetol (Sunosi®): A dopamine and norepinephrine reuptake inhibitor. Clinical trials
have shown its efficacy in improving wakefulness in patients with narcolepsy.

» Pitolisant (Wakix®): A histamine H3-receptor antagonist/inverse agonist that increases the
synthesis and release of histamine in the brain. It is effective in treating both EDS and
cataplexy.

Table 3: Comparative Efficacy with Non-Orexin Agonists in Narcolepsy
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Mean Change from

Mean Change from

Drug Dose Baseline in MWT L
. Baseline in ESS
(minutes)
Suntinorexton (TAK-
2mg/5 mg +26.6 -13.3
861)
Solriamfetol 75 mg +7.7 -4.5
150 mg +10.7 -6.4
300 mg +12.3 -7.5
Pitolisant up to 35.6 mg Not Reported -3.8 (vs. placebo)

Placebo (Solriamfetol

trial)

+2.1

2.1

Placebo (Pitolisant

trial)

Not Reported

Experimental Protocols

A summary of the key experimental methodologies is provided below to aid in the interpretation

of the presented data.

Suntinorexton (TAK-861) Phase 2b Clinical Trial
(NCT05687903)

o Study Design: A randomized, double-blind, placebo-controlled, parallel-group study in adults

with narcolepsy type 1.[10]

o Participants: 112 adults with a diagnosis of narcolepsy with cataplexy.[5]

« Interventions: Participants were randomized to one of five treatment arms: placebo or one of

four active Suntinorexton dosing regimens (0.5 mg/0.5 mg, 2 mg/2 mg, 2 mg/5 mg, or 7 mg

once daily) for 8 weeks.[5][10]

o Primary Outcome Measures: Change from baseline in the average sleep latency on the
Maintenance of Wakefulness Test (MWT) at week 8.[6]
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e Secondary Outcome Measures: Change from baseline in the Epworth Sleepiness Scale
(ESS) score and the Weekly Cataplexy Rate (WCR) at week 8.[6]
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Workflow of the Suntinorexton Phase 2b clinical trial.

Conclusion
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The available in vivo dose-response data for Suntinorexton indicate a promising profile for the
treatment of narcolepsy type 1. The clear dose-dependent improvements in key symptoms of
excessive daytime sleepiness and cataplexy, coupled with a favorable safety profile to date,
position Suntinorexton as a potentially transformative therapy. The comparative analysis
suggests that Suntinorexton's efficacy is robust, particularly when compared to both earlier
generation orexin agonists and established non-orexin-based treatments. As Suntinorexton
progresses into Phase 3 clinical trials, the scientific community awaits further data to fully
elucidate its therapeutic potential and long-term safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b3326011#dose-response-curve-analysis-of-
suntinorexton-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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